molecular formula C41H52N4O5S B600877 Cenicriviroc Sulfone CAS No. 497223-22-0

Cenicriviroc Sulfone

Katalognummer: B600877
CAS-Nummer: 497223-22-0
Molekulargewicht: 712.96
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cenicriviroc Sulfone is a derivative of Cenicriviroc, a dual antagonist of CC-motif chemokine receptors 2 and 5 (CCR2 and CCR5). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of non-alcoholic steatohepatitis and human immunodeficiency virus (HIV) infection .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cenicriviroc Sulfone typically involves the oxidation of Cenicriviroc. The process begins with the preparation of Cenicriviroc, which is achieved through a series of chemical reactions involving the coupling of specific intermediates. The oxidation step to form the sulfone derivative can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Cenicriviroc Sulfone undergoes various chemical reactions, including:

    Oxidation: The primary reaction to form the sulfone derivative from Cenicriviroc.

    Reduction: Can be reduced back to its parent compound under specific conditions.

    Substitution: Can participate in nucleophilic substitution reactions, particularly at the sulfone group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Non-Alcoholic Steatohepatitis (NASH)

Cenicriviroc has been primarily studied for its efficacy in treating NASH, a condition that can lead to severe liver damage. The CENTAUR study , a pivotal Phase 2b clinical trial, evaluated cenicriviroc in adults with NASH and liver fibrosis. Key findings include:

  • Study Design : The randomized, double-blind trial enrolled 289 participants with histological evidence of NASH and liver fibrosis (stages 1-3) across 81 clinical sites.
  • Primary Endpoint : The primary outcome was a ≥2-point improvement in the non-alcoholic fatty liver disease activity score (NAS) without worsening fibrosis at one year.
  • Results : Although the primary endpoint was not statistically significant (16% vs. 19% for placebo), cenicriviroc demonstrated a significant improvement in liver fibrosis (20% vs. 10%; P = 0.02) compared to placebo .

Liver Fibrosis

Cenicriviroc's antifibrotic properties extend beyond NASH to other forms of liver fibrosis. In preclinical animal models, cenicriviroc exhibited potent anti-inflammatory and antifibrotic activity, supporting its use in various fibrotic diseases .

  • Phase 3 Trials : A subsequent Phase 3 study (AURORA) is underway to further evaluate cenicriviroc's efficacy in larger populations with advanced liver fibrosis (Stage F2 or F3) due to NASH .

HIV Infection

Originally developed as an HIV treatment, cenicriviroc has shown promise in managing HIV infection by targeting CCR5 receptors. It is currently being studied for its effects on HIV-associated conditions such as dementia and cognitive impairments .

Efficacy Studies

Numerous studies have confirmed cenicriviroc's potential benefits:

  • A study indicated that treatment with cenicriviroc resulted in reduced levels of inflammatory biomarkers such as soluble CD14 and improved hepatic function indicators in HIV-positive subjects .
  • Another investigation highlighted its ability to inhibit monocyte/macrophage recruitment and hepatic stellate cell activation, key processes in fibrogenesis .

Safety Profile

Cenicriviroc has demonstrated a favorable safety profile across various studies, with tolerability comparable to placebo in clinical trials involving nearly 600 subjects . Adverse events were generally mild to moderate, underscoring its potential as a viable therapeutic option.

Wirkmechanismus

Cenicriviroc Sulfone exerts its effects by inhibiting the CCR2 and CCR5 receptors. These receptors are involved in the recruitment and activation of immune cells. By blocking these receptors, this compound can reduce inflammation and fibrosis. This mechanism is particularly beneficial in conditions such as non-alcoholic steatohepatitis and HIV infection, where inflammation plays a critical role .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cenicriviroc Sulfone stands out due to its dual antagonistic action on both CCR2 and CCR5 receptors, providing a broader range of therapeutic effects. Its ability to modulate immune responses and reduce fibrosis makes it a unique and promising compound in the treatment of inflammatory and fibrotic diseases .

Eigenschaften

IUPAC Name

8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52N4O5S/c1-5-7-22-49-23-24-50-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)51(47,48)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVMNAUMMNWXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)CC5=CN=CN5CCC)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H52N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.